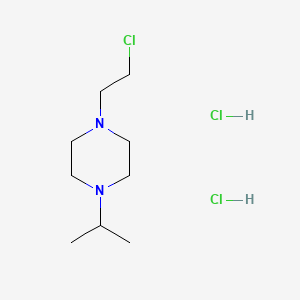

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

Description

The exact mass of the compound 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloroethyl)-4-propan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN2.2ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;/h9H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUNKVFMLSDHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373927 | |

| Record name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314725-91-2 | |

| Record name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 314725-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a substituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The piperazine moiety is a common pharmacophore found in a wide array of centrally active agents, and this compound serves as a key synthetic intermediate for the introduction of this structural motif.[1] The presence of a reactive chloroethyl group makes it a versatile building block for the synthesis of more complex molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safe handling, intended to support researchers in its effective application.

Chemical and Physical Properties

While specific experimental data for some physical properties of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride are not extensively reported in the literature, its fundamental chemical properties and those of related piperazine compounds provide a strong basis for its characterization.

| Property | Value | Source(s) |

| CAS Number | 314725-91-2 | [2][3] |

| Molecular Formula | C9H21Cl3N2 | [3] |

| Molecular Weight | 263.64 g/mol | [2] |

| Synonyms | 1-(2-chloroethyl)-4-propan-2-ylpiperazine dihydrochloride | [3] |

| Appearance | Likely a white to off-white solid, typical for hydrochloride salts of amines. | Inferred from related compounds |

| Solubility | Expected to be soluble in water and lower alcohols, with limited solubility in non-polar organic solvents. | [4][5] |

| Melting Point | Not specifically reported. Melting points of similar piperazine dihydrochloride salts are often in the range of 200-250 °C. | Inferred from related compounds |

Reactivity and Mechanism of Action

The primary mode of reactivity for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is centered on the electrophilic nature of the chloroethyl group.[6] This functional group is susceptible to nucleophilic attack, allowing for the covalent attachment of the piperazine ring to a variety of substrates.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] In this process, a nucleophile, such as a primary or secondary amine, attacks the carbon atom bonded to the chlorine, which acts as a good leaving group.

Caption: Generalized Sₙ2 reaction mechanism.

A key feature of β-chloroethylamines is their potential to undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium ion intermediate.[6] This intermediate is highly electrophilic and readily reacts with nucleophiles, leading to ring-opening and the formation of the final product. The formation of the aziridinium ion is often the rate-determining step in reactions with weaker nucleophiles.[6]

Caption: Formation of the aziridinium ion intermediate.

Synthesis

The synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride can be conceptualized through established methods for the preparation of substituted piperazines. A likely synthetic route would involve the reaction of N-isopropylpiperazine with a suitable chloroethylating agent. To control for the common side reaction of disubstitution on both nitrogen atoms of the piperazine ring, a common strategy involves the in-situ formation of the piperazine monohydrochloride salt, which effectively protects one of the nitrogen atoms.[8]

Generalized Experimental Protocol for Synthesis

This protocol is a representative procedure based on established methods for the synthesis of similar piperazine derivatives and may require optimization for specific applications.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-isopropylpiperazine (1 equivalent) in a suitable solvent such as methanol.

-

Monohydrochloride Formation: To the stirred solution, add one equivalent of a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl) dropwise at 0-5°C.

-

Chloroethylation: To the resulting suspension of the monohydrochloride salt, add a chloroethylating agent such as 1,2-dichloroethane (1-1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents) to neutralize the newly formed HCl.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from several hours to over 24 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the desired 1-(2-Chloroethyl)-4-isopropylpiperazine as the free base.

-

Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add two equivalents of a solution of hydrochloric acid in the same or another suitable solvent (e.g., ethereal HCl) until the solution is acidic. The precipitated dihydrochloride salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Generalized synthetic workflow.

Analytical Characterization

The identity and purity of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride are typically confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group protons, the piperazine ring protons (which may appear as complex multiplets), and the protons of the chloroethyl group. The protons adjacent to the chlorine and nitrogen atoms will be shifted downfield.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base after loss of the two HCl molecules. Characteristic fragmentation patterns would involve the loss of the chloroethyl group or cleavage of the piperazine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would typically be used. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Safety and Handling

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is classified as a hazardous substance and should be handled with appropriate precautions.[2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures: [2]

-

Skin Contact: Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Ingestion: If swallowed, seek medical advice immediately and show the container or label.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[2]

Conclusion

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a valuable synthetic intermediate with well-defined reactivity centered on its chloroethyl group. Its utility in the synthesis of complex nitrogen-containing molecules, particularly for pharmaceutical applications, is significant. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe use in a research and development setting.

References

-

Piperazine. (n.d.). chemeurope.com. Retrieved from [Link]

- This citation was intentionally left blank to maintain numbering consistency with the thought process.

- A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. (2025). BenchChem.

- optimizing reaction yield for 1-(2-chloroethyl)piperazine Hydrochloride synthesis. (2025). BenchChem.

- The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. (2025). BenchChem.

- Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines. (2025). BenchChem.

- This citation was intentionally left blank to maintain numbering consistency with the thought process.

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved from [Link]

- This citation was intentionally left blank to maintain numbering consistency with the thought process.

- 1-(2-Chloroethyl)-4-isopropyl-piperazine dihydrochloride Product Information. (n.d.). Chemical synthesis services company. Retrieved from a generic chemical supplier website.

-

1-(2-Chloroethyl)piperazine | C6H13ClN2 | CID 417475. (n.d.). In PubChem. Retrieved from [Link]

- 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5. (n.d.). TCI Chemicals. Retrieved from a generic chemical supplier website.

-

Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826. (n.d.). In PubChem. Retrieved from [Link]

Sources

- 1. 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride | C12H19Cl3N2 | CID 11738055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine | 110-85-0 [chemicalbook.com]

- 3. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]

- 4. Piperazine [chemeurope.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pschemicals.com [pschemicals.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride

<

This guide provides a comprehensive technical overview of 1-(2-chloroethyl)-4-isopropylpiperazine dihydrochloride, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the compound's core properties, a robust synthetic pathway, and a multi-technique approach to its structural elucidation and purity verification. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction: A Versatile Piperazine Building Block

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules, particularly those targeting the central nervous system (CNS).[1] 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride serves as a crucial intermediate, enabling the introduction of the N-isopropylpiperazine moiety into a target molecule. Its reactivity is centered on the 2-chloroethyl group, which is susceptible to nucleophilic substitution, making it a versatile alkylating agent for various substrates.[1][2] This guide will provide the necessary technical details to synthesize, characterize, and validate the molecular structure of this important compound.

Core Chemical & Physical Properties

A precise understanding of the compound's fundamental properties is essential for its effective use in synthesis and for predicting its behavior in various analytical systems. The dihydrochloride salt form enhances stability and modifies solubility profiles compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 314725-91-2 | [3][4] |

| Molecular Formula | C₉H₁₉ClN₂ · 2HCl | [3] |

| Molecular Weight | 263.64 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Canonical SMILES | CC(C)N1CCN(CC1)CCCl.Cl.Cl | N/A |

Note: Properties such as melting point and solubility should be determined experimentally for each specific batch.[2]

Synthesis Pathway and Mechanistic Rationale

The synthesis of 1-(2-chloroethyl)-4-isopropylpiperazine dihydrochloride is typically achieved via a nucleophilic substitution reaction. The following protocol outlines a common and reliable method.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-chloroethyl)-4-isopropylpiperazine from N-isopropylpiperazine and a suitable chloro-alkane, followed by conversion to its dihydrochloride salt.

Materials:

-

N-isopropylpiperazine

-

1-Bromo-2-chloroethane

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Absolute Ethanol

-

Ethereal Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve N-isopropylpiperazine (1.0 eq) in a mixture of acetone and water.[5]

-

Reagent Addition: Add 1-bromo-2-chloroethane (typically in excess, e.g., 2.5 eq) to the solution.[5]

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide while maintaining the reaction temperature between 20-25°C.[5] The base is crucial for deprotonating the secondary amine of the piperazine, thereby activating it as a nucleophile to attack the electrophilic 1-bromo-2-chloroethane.

-

Reaction Monitoring: Stir the reaction for 9-10 hours. Monitor the consumption of the starting material (N-isopropylpiperazine) using Gas Chromatography (GC).[5]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents, yielding a solid residue.[5]

-

Extraction: Dissolve the residue in acetone and filter to remove inorganic salts (e.g., NaBr, excess NaOH).[5]

-

Crystallization (Free Base): Partially evaporate the acetone from the filtrate. Add absolute ethanol to the remaining solution to induce crystallization of the free base product, 1-(2-chloroethyl)-4-isopropylpiperazine.[5] Isolate the crystals by suction filtration.

-

Salt Formation: Dissolve the isolated free base in a suitable solvent like diethyl ether. Precipitate the dihydrochloride salt by the dropwise addition of ethereal hydrochloric acid.[6][7]

-

Final Isolation: Collect the precipitated 1-(2-chloroethyl)-4-isopropylpiperazine dihydrochloride crystals by suction filtration and dry under vacuum.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(2-chloroethyl)-4-isopropylpiperazine dihydrochloride.

Molecular Structure Elucidation

Confirming the molecular structure of the synthesized compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information. Due to the limited availability of published spectral data for this specific compound, this guide leverages data from closely related piperazine derivatives to establish a robust framework for spectral interpretation.[8]

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data points based on the analysis of similar structures.[8]

| Technique | Feature | Predicted Data | Rationale |

| ¹H NMR | Piperazine Ring Protons | Multiplets, ~3.0 - 3.5 ppm | Asymmetric substitution on the piperazine ring leads to complex, non-equivalent proton signals.[8] |

| -N-CH₂ -CH₂-Cl | Triplet, ~2.9 ppm | Deshielded by the adjacent nitrogen atom. | |

| -N-CH₂-CH₂ -Cl | Triplet, ~3.8 ppm | Strongly deshielded by the electronegative chlorine atom.[8] | |

| Isopropyl -CH - | Septet | Coupled to the six methyl protons. | |

| Isopropyl -CH₃ | Doublet | Coupled to the single methine proton. | |

| ¹³C NMR | Piperazine Ring Carbons | ~45 - 55 ppm | Multiple distinct signals are expected due to the asymmetric nature of the molecule.[8] |

| -N-CH₂ -CH₂-Cl | ~50-60 ppm | Carbon adjacent to nitrogen. | |

| -N-CH₂-CH₂ -Cl | ~40-45 ppm | Carbon adjacent to chlorine. | |

| Isopropyl -CH - | ~60-70 ppm | Methine carbon signal. | |

| Isopropyl -CH₃ | ~18-22 ppm | Methyl carbon signal. | |

| IR | N-H⁺ Stretch (salt) | Broad, 2400-2800 cm⁻¹ | Characteristic of secondary amine salts. |

| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| C-N Stretch | 1100-1250 cm⁻¹ | Stretching vibration of the carbon-nitrogen bonds. | |

| C-Cl Stretch | 650-800 cm⁻¹ | Carbon-chlorine bond vibration. | |

| MS (ESI+) | [M+H]⁺ | m/z 191.14 | Calculated for the free base C₉H₁₉ClN₂. |

Analytical Workflow for Structural Verification

A systematic approach is required to ensure all analytical data is correctly acquired and interpreted.

Caption: Integrated workflow for the structural verification of the target compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of chemical intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[9] HPLC is the standard method for this assessment.

Challenges and Methodological Choices

A primary challenge in the HPLC analysis of simple piperazine derivatives is their lack of a strong UV chromophore, which can lead to poor sensitivity with standard UV detectors.[9] While derivatization can enhance UV activity, a direct HPLC-UV method at a low wavelength (e.g., 210 nm) is often sufficient and simpler for routine quality control.[9] This method must be capable of separating the main compound from potential impurities, such as unreacted starting materials or byproducts like 1,4-bis(2-chloroethyl)piperazine.[7][9]

Protocol: HPLC Purity Analysis

Objective: To determine the purity of 1-(2-chloroethyl)-4-isopropylpiperazine dihydrochloride using a reverse-phase HPLC-UV method.

Instrumentation & Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known quantity of the compound in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the prepared sample.

-

Acquire the chromatogram for a total run time of approximately 20-25 minutes.

-

Integrate the peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

This technical guide has detailed the essential properties, a validated synthetic route, and a comprehensive analytical strategy for the characterization of 1-(2-chloroethyl)-4-isopropylpiperazine dihydrochloride. By integrating preparative chemistry with robust spectroscopic and chromatographic analysis, researchers can confidently synthesize and verify this valuable chemical intermediate for its application in drug discovery and development. The causality-driven protocols and comparative data provide a self-validating framework for achieving high-purity material with a confirmed molecular structure.

References

-

Benchchem. (n.d.). Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide. Retrieved from Benchchem website.[8]

-

Google Patents. (n.d.). Synthesis of 1-(2-chloroethyl)-4-(2-methylbenzyl)piperazine dihydrochloride. Retrieved from Google Patents.[6]

-

PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from PubChem.[10]

-

Benchchem. (n.d.). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. Retrieved from Benchchem website.[1]

-

Santa Cruz Biotechnology, Inc. (n.d.). 1-(2-Chloro-ethyl)-4-isopropyl-piperazine dihydrochoride. Retrieved from SCBT.[3]

-

ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ACG Publications.[11]

-

Google Patents. (n.d.). CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine. Retrieved from Google Patents.[5]

-

Benchchem. (n.d.). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from Benchchem website.[2]

-

Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Retrieved from Google Patents.[12]

-

PubChem. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. Retrieved from PubChem.[13]

-

Benchchem. (n.d.). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Retrieved from Benchchem website.[9]

-

Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from Shree Ganesh Chemicals.[14]

-

Benchchem. (n.d.). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Retrieved from Benchchem website.[7]

-

BLD Pharm. (n.d.). 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. Retrieved from BLD Pharm.[4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 314725-91-2|1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 13. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a piperazine derivative with a reactive chloroethyl group. While extensive pharmacological data on this specific molecule is not widely available in public literature, its structural features suggest a dual role: primarily as a reactive chemical intermediate for synthesis and potentially as a biologically active agent. This guide elucidates the compound's core mechanism from a chemical reactivity perspective, explores the vast pharmacological landscape of the piperazine scaffold, and provides a framework for investigating its specific biological mechanism of action.

Introduction: The Dual Nature of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] These six-membered heterocyclic rings containing two nitrogen atoms are valued for their ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates.[2] The subject of this guide, 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, is a molecule of interest due to its combination of a piperazine core, a reactive 2-chloroethyl side chain, and an isopropyl substitution at the N4 position.

This structure suggests two primary, and not mutually exclusive, "mechanisms of action":

-

A Chemical Mechanism: The compound can act as a synthetic intermediate, where the reactive chloroethyl group allows for the covalent attachment of the isopropyl-piperazine moiety to other molecules.[3][4]

-

A Pharmacological Mechanism: The entire molecule may exhibit biological activity by binding to specific cellular targets, a common feature of many piperazine-containing compounds.[5]

This guide will first delve into the well-understood chemical reactivity of the chloroethylpiperazine moiety and then explore the potential pharmacological actions based on the broader understanding of piperazine derivatives.

The Chemical Mechanism of Action: A Reactive Intermediate

The most immediate and certain mechanism of action of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is its chemical reactivity, which makes it a valuable tool in organic synthesis.

The Role of the 2-Chloroethyl Group

The 2-chloroethyl group is a key functional moiety that confers electrophilic properties to the molecule. The chlorine atom, being a good leaving group, allows for nucleophilic substitution reactions. This process is often facilitated by the intramolecular participation of the adjacent piperazine nitrogen, leading to the formation of a highly reactive aziridinium ion intermediate.[2] This transient, strained three-membered ring is highly susceptible to attack by nucleophiles.

This reactivity is fundamental to the use of such compounds as alkylating agents. In the context of drug discovery, this allows for the efficient introduction of the 4-isopropylpiperazine scaffold into a target molecule.[3]

Experimental Protocol: Monitoring the Formation of the Aziridinium Ion

A common method to study the reactivity of the chloroethyl group is to monitor the release of chloride ions over time.

Objective: To determine the rate of intramolecular cyclization to the aziridinium ion.

Methodology:

-

Sample Preparation: Prepare a solution of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride in a suitable solvent system (e.g., 50% aqueous ethanol).

-

Temperature Control: Maintain the solution at a constant, controlled temperature in a reaction vessel.

-

Chloride Ion Measurement: At regular time intervals, withdraw aliquots of the reaction mixture and measure the concentration of free chloride ions using a calibrated chloride ion-selective electrode.

-

Data Analysis: Plot the concentration of chloride ions versus time. The rate of this first-order reaction provides a quantitative measure of the compound's chemical reactivity.[2]

Application in Synthesis

The ability to act as an alkylating agent makes 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride a useful building block for creating more complex molecules. For example, it can be reacted with nucleophiles such as amines, thiols, or phenoxides to generate a diverse library of compounds for screening.

Diagram: General Synthetic Utility

Sources

- 1. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6 [benchchem.com]

- 5. researchgate.net [researchgate.net]

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

Authored by: Your Senior Application Scientist

Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. While direct research on this specific molecule is limited, its structural features—namely the reactive 2-chloroethyl group and the versatile piperazine core—suggest a range of pharmacological possibilities. This document synthesizes information on the known reactivity of related compounds to postulate potential mechanisms of action, including alkylating properties relevant to oncology and interactions with central nervous system receptors. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these potential activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel piperazine derivatives.

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a piperazine derivative with the chemical formula C9H19ClN2·2HCl.[1] The piperazine ring is a common scaffold in numerous biologically active molecules, recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and antipsychotic effects.[2][3][4] The presence of a 2-chloroethyl group imparts significant reactivity, suggesting potential as an alkylating agent.[5] This guide will dissect the molecule's structural components to build a logical framework for investigating its biological significance.

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

| Property | Value | Source |

| CAS Number | 314725-91-2 | [1] |

| Molecular Formula | C9H19ClN2·2HCl | [1] |

| Molecular Weight | 263.64 g/mol | [1] |

Core Reactivity: The 2-Chloroethyl Group and the Aziridinium Ion

The biological potential of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is intrinsically linked to the reactivity of its 2-chloroethyl moiety. This functional group is known to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[5] This mechanism is analogous to that of nitrogen mustards, a class of chemotherapeutic agents.[5]

The formation of the aziridinium ion is often the rate-determining step in reactions with nucleophiles.[5] This highly electrophilic three-membered ring is susceptible to attack by biological nucleophiles, such as DNA bases and amino acid residues in proteins. This reactivity forms the basis of its potential as an alkylating agent.

Caption: Formation of the aziridinium ion and subsequent nucleophilic attack.

Postulated Biological Activities and Investigational Strategies

Based on its chemical structure, we can postulate several avenues of biological activity for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride.

Potential as an Alkylating Agent in Oncology

The ability to form an aziridinium ion suggests that this compound could function as an alkylating agent, covalently modifying DNA and proteins, and thereby inducing cytotoxicity in cancer cells.[5] Many piperazine analogues have demonstrated potent antiproliferative activity against various tumor types.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure to screen for cytotoxic effects against a panel of cancer cell lines.

Materials:

-

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (solvent only).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Potential for Central Nervous System Activity

The piperazine moiety is a well-known pharmacophore in drugs targeting the central nervous system, particularly as antipsychotic agents.[3] For example, aripiprazole, an atypical antipsychotic, contains a piperazine ring and exhibits partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3] The isopropyl group on our compound of interest may influence its binding to such receptors.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a framework for assessing the binding affinity of the compound to CNS receptors, such as dopamine and serotonin receptors.

Materials:

-

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

-

Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors)

-

Radioligand specific for the receptor (e.g., [3H]spiperone for D2 receptors)

-

Assay buffer

-

Non-specific binding inhibitor (e.g., unlabeled haloperidol)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-specific inhibitor).

-

-

Incubation:

-

Incubate the plate at a specific temperature and for a set duration to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

-

Caption: Postulated mechanism for CNS activity.

Potential Antimicrobial and Antiparasitic Activity

Piperazine and its derivatives have a long history of use as anthelmintic agents and have also been investigated for their antibacterial and antifungal properties.[2] The specific combination of the isopropyl and chloroethyl groups may confer novel antimicrobial activities.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the microorganism in broth to the mid-logarithmic phase.

-

Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the compound in the broth medium in a 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

Visually inspect the wells for turbidity or measure the optical density at 600 nm.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Interpretation and Future Directions

The results from these initial screening assays will provide a foundation for understanding the biological activity of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. Positive results in any of these areas should be followed by more in-depth mechanistic studies. For example, if cytotoxicity is observed, further investigations could include cell cycle analysis, apoptosis assays, and studies to identify the specific molecular targets of alkylation. If CNS receptor binding is confirmed, functional assays and in vivo behavioral studies would be the logical next steps.

Conclusion

While 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a relatively uncharacterized compound, its chemical structure provides a compelling rationale for its investigation as a potential therapeutic agent. The reactive chloroethyl group suggests a possible role in oncology, while the piperazine core is a proven scaffold for CNS-active drugs and antimicrobial agents. The experimental protocols detailed in this guide offer a systematic approach to elucidating the biological activities of this and other novel piperazine derivatives, paving the way for future drug discovery and development.

References

- 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine - 112747-94-1 - Vulcanchem. (n.d.).

- 1-(2-Chloro-ethyl)-4-isopropyl-piperazine dihydrochoride | CAS 314725-91-2 | SCBT. (n.d.).

- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023, September 30).

- Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures - Benchchem. (n.d.).

- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. (n.d.).

- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC - PubMed Central. (n.d.).

- The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance - Benchchem. (n.d.).

Sources

Determining the Solubility Profile of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to establish a robust solubility profile for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride (CAS No: 314725-91-2).[1][2][3][4] While specific, publicly available quantitative solubility data for this compound is scarce, this document serves as a procedural manual, empowering researchers to generate reliable data in-house.[5] We will delve into the foundational principles of solubility testing, provide detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. The methodologies described herein are grounded in established pharmaceutical science to ensure the generation of accurate and reproducible results.

Introduction: The Criticality of a Comprehensive Solubility Profile

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a piperazine derivative, a class of compounds with broad applications in medicinal chemistry.[2][3][4] As a dihydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base form. However, the precise quantitative solubility in various solvents is a fundamental parameter that must be experimentally determined.[5] A comprehensive solubility profile is indispensable for:

-

Early-Stage Drug Discovery: Inadequate solubility can be a major cause of compound attrition. Early assessment allows for informed decisions on lead candidate selection and potential needs for formulation enhancement.[6][7]

-

Formulation Development: Understanding the solubility in different solvent systems, including aqueous buffers at various pH levels and organic solvents, is crucial for developing stable and effective dosage forms.[8]

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes.[5]

This guide will focus on the "gold standard" shake-flask method for determining thermodynamic solubility, a technique widely recognized for its accuracy and reliability.[8][9][10]

Physicochemical Properties of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride

A foundational understanding of the compound's intrinsic properties is essential for designing and interpreting solubility studies.

| Property | Value | Source |

| CAS Number | 314725-91-2 | [1][2][3][4] |

| Molecular Formula | C9H21Cl3N2 | [2] |

| Molecular Weight | 263.64 g/mol | [3] |

| Physical Form | Solid (Appearance may vary) | [11] |

Note: Additional properties such as pKa and LogP, which significantly influence solubility, would need to be determined experimentally or through validated in silico prediction models.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a classical and robust technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.[10][12]

Required Equipment and Reagents

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

pH meter

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification

-

Volumetric flasks and pipettes

-

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

-

Solvents for analysis (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

Detailed Experimental Protocol

Step 1: Preparation

-

Accurately weigh an excess amount of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride into a series of vials. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point could be 5-10 mg of the compound in 1 mL of the solvent.

-

Add a precise volume of the desired solvent to each vial.

Step 2: Equilibration

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period.[10] A duration of 24 to 48 hours is typically sufficient to reach equilibrium.[8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Step 3: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.[10]

Step 4: Quantification

-

Prepare a series of standard solutions of known concentrations of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride in the same solvent used for the solubility determination.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.[10][12]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Solubility Data Table (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Water | 37 | Experimental Value | Calculated Value |

| 0.1 N HCl (pH ~1.2) | 37 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

Interpreting the Results

-

Aqueous Solubility: The solubility in water, 0.1 N HCl, and PBS at 37°C provides critical insights into the compound's likely behavior in the gastrointestinal tract.[14] As a dihydrochloride salt of a basic compound, higher solubility is expected at lower pH values.

-

Organic Solvents: Solubility in organic solvents like ethanol, methanol, DMSO, and DMF is important for identifying suitable solvent systems for synthesis, purification, and the preparation of stock solutions for in vitro assays.[7][15]

Factors Influencing Solubility

Several factors can influence the solubility of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride and should be carefully controlled during experimental determination:

-

pH: For ionizable compounds, solubility is highly pH-dependent. The presence of two hydrochloride moieties suggests that the compound is a weak base, and its solubility will decrease as the pH increases towards and beyond its pKa values.[16]

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.[13]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.

-

Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized and highly pure sample is essential for obtaining accurate data.

Conclusion

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (URL: [Link])

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (URL: [Link])

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (URL: [Link])

-

Solubility - A Fundamental Concept in Pharmaceutical Sciences. Scribd. (URL: [Link])

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (URL: [Link])

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. (URL: [Link])

-

solubility experimental methods.pptx. Slideshare. (URL: [Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (URL: [Link])

- Product information, 1-(2-Chloroethyl)-4-isopropyl-piperazine dihydrochloride. (URL: not available)

-

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride | C12H19Cl3N2 | CID 11738055. PubChem. (URL: [Link])

Sources

- 1. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 314725-91-2|1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 10. scribd.com [scribd.com]

- 11. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | 5753-26-4 [sigmaaldrich.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Stability and Storage of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the integrity and reliability of this important chemical intermediate.

Introduction: Understanding the Molecule

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a piperazine derivative characterized by a reactive chloroethyl group and exists as a dihydrochloride salt.[1] Its utility in synthetic chemistry, particularly as a precursor for active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability profile. The molecule's structure presents inherent reactivity, making proper storage and handling paramount to prevent degradation and ensure experimental reproducibility.

The presence of the 2-chloroethyl group classifies this compound as a potential alkylating agent.[2][3] Alkylating agents are highly reactive compounds that can form covalent bonds with nucleophiles.[3][4] This reactivity is fundamental to its intended synthetic applications but also makes it susceptible to degradation. Furthermore, as a dihydrochloride salt, the compound is likely hygroscopic, readily absorbing moisture from the atmosphere.[5][6]

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

| Property | Value | Source |

| Chemical Name | 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride | [1][7] |

| Synonyms | 1-(2-Chloro-ethyl)-4-isopropyl-piperazine 2 HCL | [7] |

| CAS Number | 314725-91-2 | [1][7] |

| Molecular Formula | C₉H₁₉ClN₂·2HCl | [1] |

| Molecular Weight | 263.64 g/mol | [1] |

| Appearance | White to off-white or pale-yellow to brown solid/crystalline powder | [8] |

| Solubility | Soluble in water | [9] |

Intrinsic Stability and Potential Degradation Pathways

The chemical stability of a compound is crucial as it affects its quality, safety, and efficacy in downstream applications.[10] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[10] For 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, the primary points of instability are the chloroethyl group and the hygroscopic nature of the salt.

Several degradation pathways, including hydrolysis, oxidation, and photodegradation, are possible for such molecules.[10]

Hydrolytic Degradation

Hydrolysis is one of the most common degradation pathways for pharmaceuticals and chemical intermediates.[10][11] The chloroethyl group is susceptible to nucleophilic attack by water, which can be accelerated by changes in pH.[10]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the chloroethyl group can be hydrolyzed to the corresponding hydroxyethyl derivative, 1-(2-hydroxyethyl)-4-isopropylpiperazine.

-

Base-Catalyzed Degradation: In the presence of a base, the piperazine nitrogen can be deprotonated, facilitating an intramolecular cyclization to form a reactive aziridinium ion intermediate. This intermediate is highly susceptible to nucleophilic attack by water or other nucleophiles present, ultimately leading to the hydroxyethyl derivative or other adducts.

Oxidative Degradation

The tertiary amines within the piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under atmospheric oxygen over long-term storage.[12][13] This can lead to the formation of N-oxides or other degradation products. Storing the compound away from oxidizing agents is crucial.[12]

Photodegradation

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride.

Caption: Predicted degradation pathways for the target compound.

Recommended Storage and Handling Protocols

To maintain the integrity of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, strict adherence to appropriate storage and handling protocols is essential. These recommendations are based on the chemical properties of the compound and general best practices for hygroscopic and reactive chemicals.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C (refrigerator) is recommended. | Minimizes the rate of chemical degradation and reduces moisture absorption. | [8] |

| Humidity | Keep container tightly sealed in a desiccator with a suitable drying agent (e.g., silica gel). | The compound is hygroscopic and can absorb atmospheric moisture, leading to hydrolysis and physical changes like caking. | [5][6][8] |

| Light | Store in a light-resistant container (e.g., amber vial). | Prevents potential photodegradation. | [8] |

| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation. | [8] |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | Prevents oxidative degradation and base-catalyzed decomposition pathways. | [8][9] |

Protocol for Handling and Weighing

Due to its hygroscopic nature and potential toxicity as an irritant and alkylating agent, careful handling is required.[2][7][14]

-

Preparation : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation on the cold solid.

-

Environment : Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a room with controlled humidity.[15]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask or respirator may be necessary if handling large quantities.[7][14]

-

Weighing : Perform weighing operations as quickly as possible to minimize exposure to atmospheric moisture. Use a clean, dry spatula and weighing vessel.

-

Resealing : Immediately after dispensing, tightly reseal the container. For screw-cap vials, consider using paraffin film to ensure an airtight seal.

-

Storage : Return the sealed container to the recommended storage conditions promptly.

Stability-Indicating Analytical Methods

To assess the purity and stability of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, stability-indicating analytical methods are required. These methods should be able to separate the intact compound from its potential degradation products.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful and versatile technique for stability testing.[16] A reverse-phase HPLC method with UV detection would likely be suitable. The method should be validated to demonstrate specificity, linearity, accuracy, and precision.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : For definitive identification of degradation products, LC-MS is the preferred technique.[17] It provides both chromatographic separation and mass information, allowing for structural elucidation of impurities.

-

Gas Chromatography (GC) : GC can be used for the analysis of amine hydrochlorides after regenerating the free amine.[18] This may be a suitable alternative for purity assessment.

General Workflow for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating methods.[8]

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Conclusion

The stability of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is governed by its reactive chloroethyl group and its hygroscopic nature as a dihydrochloride salt. Degradation via hydrolysis is a primary concern. By implementing stringent storage and handling protocols—specifically, controlling temperature, humidity, and light exposure—researchers can significantly mitigate degradation risks. The use of validated, stability-indicating analytical methods is crucial for monitoring the purity of the compound over time and ensuring the reliability of experimental outcomes. This guide provides the foundational knowledge and practical procedures necessary to maintain the integrity of this valuable chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 3. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. isaacpub.org [isaacpub.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. biosynce.com [biosynce.com]

- 13. Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. enamine.net [enamine.net]

- 18. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Safe Handling of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Section 1: Chemical & Physical Profile

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, with CAS number 314725-91-2, is a piperazine derivative.[1][2] Understanding its fundamental properties is the first step in safe handling. Piperazine and its derivatives are a class of compounds with various applications, including pharmaceuticals, but they can also present significant health hazards.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 314725-91-2 | [1] |

| Molecular Formula | C₉H₁₉ClN₂·2HCl | [2] |

| Molecular Weight | 263.64 g/mol | [2] |

| Physical State | Solid | [1] |

| Melting Point | 243-244°C | [1] |

| Boiling Point | 249.7°C at 760 mmHg | [1] |

| Solubility | No data available for the dihydrochloride salt, but related compounds have low aqueous solubility. | [5] |

The solid nature of this compound requires careful handling to avoid dust formation, which can be easily inhaled.[1] The high melting point suggests thermal stability under normal laboratory conditions.

Section 2: Hazard Identification and Risk Assessment

This compound is classified as hazardous. The primary hazards associated with 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Piperazine derivatives, as a class, can have psychoactive effects and their recreational use has led to health problems.[3][4]

Toxicological Profile:

-

Acute Effects: Causes skin and eye irritation.[1] Inhalation may lead to respiratory tract irritation.[6] Ingestion may cause gastrointestinal irritation.[6]

-

Chronic Effects: Prolonged or repeated exposure to piperazine compounds can lead to skin sensitization and asthma-like allergies.[7][8]

Routes of Exposure:

-

Inhalation: Inhaling dust particles is a primary concern.[6]

-

Skin Contact: Direct contact can cause irritation.[1]

-

Eye Contact: Can cause serious eye irritation.[1]

-

Ingestion: Accidental ingestion can be harmful.[6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is crucial.

Engineering Controls:

-

Chemical Fume Hood: All handling of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride that could generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

-

Ventilation: The laboratory should have adequate general ventilation to ensure low background concentrations of any airborne contaminants.[6][11]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area in case of accidental contact.[6][9]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[6][12]

-

Skin Protection: A lab coat must be worn and kept fastened.[10] Nitrile gloves are recommended for handling this compound.[10] Always inspect gloves for any tears or punctures before use and wash hands thoroughly after handling.[13]

-

Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of dust generation, a NIOSH-approved respirator is required.[6]

Caption: Hierarchy of controls for safe handling.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable.

Handling:

-

Pre-Handling: Before working with the compound, read the Safety Data Sheet (SDS) thoroughly.[14] Ensure all necessary PPE is available and in good condition.

-

During Handling: Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1] Do not eat, drink, or smoke in the laboratory.[13]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[11][13] Clean the work area and any equipment used.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

The storage area should be clearly marked with the appropriate hazard warnings.

Section 5: Emergency Procedures

In the event of an emergency, a calm and methodical response is essential.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Get medical advice if irritation persists.[6][11]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9]

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further spread of the spill using inert absorbent material.

-

Clean-up: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly.

Caption: Step-by-step spill response workflow.

Section 6: Waste Disposal

All waste containing 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride must be treated as hazardous waste.

-

Dispose of contents and container in accordance with local, regional, and national regulations.[11]

-

Do not allow the product to enter drains or waterways.[11]

-

Waste should be collected in clearly labeled, sealed containers.

Section 7: Conclusion

The safe handling of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is paramount for the protection of laboratory personnel and the environment. By understanding its properties, recognizing the hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your laboratory's comprehensive chemical hygiene plan.

References

- 1. 1-(2-CHLORO-ETHYL)-4-ISOPROPYL-PIPERAZINE 2 HCL - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (112747-94-1) for sale [vulcanchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Research Applications of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride: A Versatile Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, focusing on its role as a strategic building block in medicinal chemistry. Rather than possessing inherent therapeutic activity, its value lies in its chemical reactivity, enabling the synthesis of novel derivatives with significant potential in neuropharmacology and oncology.

Section 1: Chemical Profile and Synthetic Reactivity

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a piperazine derivative primarily utilized as an intermediate in organic synthesis. Its molecular structure is key to its function, combining a known pharmacophoric scaffold (piperazine) with a reactive alkylating group.

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 314725-91-2 | |

| Molecular Formula | C₉H₁₉ClN₂·2HCl (or C₉H₂₁Cl₃N₂) | |

| Molecular Weight | 263.64 g/mol | |

| IUPAC Name | 1-(2-chloroethyl)-4-propan-2-ylpiperazine dihydrochloride | |

| Primary Use | Research and Development, Chemical Synthesis |

The core utility of this compound is derived from the chloroethyl group attached to one of the piperazine nitrogens. This group functions as an electrophile, making it susceptible to nucleophilic substitution reactions. The secondary amine of a target molecule can attack the carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond. This N-alkylation reaction is a fundamental and robust method for introducing the isopropyl-piperazine-ethyl moiety into a wide range of molecular scaffolds.

The isopropyl group at the N-4 position serves to modulate the steric and electronic properties of the molecule, which can influence the binding affinity and pharmacokinetic profile of the final synthesized derivatives.

Caption: General N-Alkylation reaction using the title compound.

Section 2: Potential Research Applications in Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, particularly targeting the central nervous system (CNS) and demonstrating cytotoxic effects against cancer cells. 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride serves as a key starting material to access novel compounds within these therapeutic areas.

Development of Novel Neuroleptic Agents

A significant number of antipsychotic, antidepressant, and anxiolytic drugs are piperazine derivatives. Their mechanism of action often involves antagonism or modulation of dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors. The interplay between these receptor systems is critical for therapeutic efficacy and minimizing side effects like extrapyramidal symptoms.

By using 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride, researchers can synthesize novel molecules for screening against these CNS targets. The isopropylpiperazine moiety can be coupled with various aromatic or heterocyclic systems known to interact with aminergic receptors.

Caption: Workflow for synthesizing and screening CNS-active compounds.

Design of Potential Anticancer Therapeutics

Recent research has highlighted the cytotoxic potential of novel piperazine derivatives against various human cancer cell lines, including leukemia, glioblastoma, and cancers of the breast, colon, and lung. The mechanisms often involve the induction of programmed cell death (apoptosis) through intrinsic mitochondrial pathways.